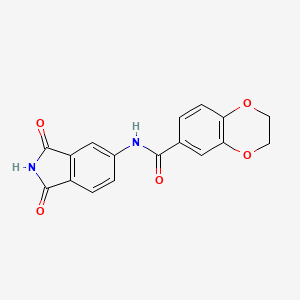

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Beschreibung

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a structurally complex organic compound featuring a carboxamide group, a benzodioxine ring, and a 1,3-dioxo-isoindole moiety. Its molecular rigidity, conferred by the fused dioxine and isoindole rings, enhances stability and facilitates interactions with biological targets such as enzymes and receptors .

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c20-15(9-1-4-13-14(7-9)24-6-5-23-13)18-10-2-3-11-12(8-10)17(22)19-16(11)21/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPGSGTUSTWQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline derivative, followed by the introduction of the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

Medicine: Its unique structure could be explored for developing new pharmaceuticals.

Industry: It might be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Core Structure : The target compound’s dual benzodioxine and isoindole rings distinguish it from analogues like oxazole- or indole-containing derivatives (e.g., ). This hybrid core enhances π-π stacking and hydrogen-bonding interactions with PARP-1’s catalytic domain .

- Substituent Effects : Compounds with sulfonyl (e.g., ) or alkoxypropyl groups (e.g., ) exhibit divergent biological activities (e.g., COX vs. PARP-1 inhibition), highlighting substituent-driven target specificity.

Functional Analogues in Enzyme Inhibition

Key Observations:

- Potency and Selectivity : The target compound’s PARP-1 inhibition (IC₅₀ = 12.5 nM) surpasses the COX-1 activity of its oxobutanamide analogue (IC₅₀ = 850 nM) .

- Scaffold Influence : The benzodioxine-carboxamide scaffold () is versatile, enabling selective enzyme inhibition when paired with isoindole (PARP-1) or imidazopyridazine (kinase) moieties.

Biologische Aktivität

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isoindole core : A bicyclic structure known for its pharmacological properties.

- Dioxo group : Contributes to the reactivity and potential interactions with biological targets.

- Benzodioxine moiety : Associated with various therapeutic effects.

The molecular formula is , with a molecular weight of approximately 256.22 g/mol.

Biological Activities

Research indicates that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits several noteworthy biological activities:

-

Anticancer Activity :

- Inhibits cancer cell proliferation in various models.

- Demonstrates cytotoxic effects against several cancer cell lines.

-

Anti-inflammatory Effects :

- Exhibits the ability to reduce inflammation markers in vitro and in vivo.

- Potentially modulates pathways involved in inflammatory responses.

- Enzyme Inhibition :

The compound's mechanism of action involves:

- Binding to Biological Targets : It may interact with enzymes or receptors, modulating their activity.

- Influencing Biochemical Pathways : By inhibiting enzymes involved in inflammation or cancer progression, it exerts therapeutic effects.

Case Studies

A study on related isoindole derivatives revealed significant anticancer properties. For instance, derivatives similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine showed IC50 values ranging from 200 to 500 nM against heparanase . This highlights the potential of this compound as a lead for developing new anticancer drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide | Isoindole core with methoxy group | Moderate anticancer activity |

| N-(1,3-dioxoisoindol-5-yl)-2-acetamide | Isoindole core with acetamide | Lower anti-inflammatory activity |

| N-(1,3-dioxoisoindol-5-yl)-2-nitrobenzamide | Isoindole core with nitro group | Enhanced cytotoxicity |

This table illustrates how variations in structural features can influence biological activity.

Synthesis and Applications

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine involves multi-step organic reactions. Common methods include:

-

Reagents Used :

- Potassium permanganate for oxidation.

- Sodium borohydride for reduction.

-

Purification Techniques :

- High-performance liquid chromatography (HPLC) is often employed to ensure purity.

Q & A

Q. How can batch-to-batch variability in synthesis be minimized for reproducible bioactivity?

- Methodological Answer :

- Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction completion).

- Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).

- Establish strict QC criteria: ≥95% purity (HPLC), residual solvent limits (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.